molecular formula C19H21N5O2 B11606542 6-imino-13-methyl-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-13-methyl-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11606542
M. Wt: 351.4 g/mol
InChI Key: TYYACIHFFAOIFP-UHFFFAOYSA-N
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Description

6-imino-13-methyl-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-13-methyl-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the imino, oxo, and prop-2-enyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

6-imino-13-methyl-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-imino-13-methyl-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-imino-13-methyl-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, such as antimicrobial activity or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and tricyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

6-imino-13-methyl-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and various functional groups that contribute to its potential biological activities. This article aims to explore its biological activity based on existing research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H19N5O2C_{18}H_{19}N_{5}O_{2} and a molecular weight of approximately 337.4 g/mol. Its structure includes multiple functional groups such as an imino group and a carboxamide, which are crucial for its reactivity and interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by modulating specific molecular pathways.
  • Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth, which could be beneficial in treating infections.
  • Enzyme Inhibition : It may interact with various enzymes, altering their activity and leading to therapeutic effects.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects depending on the target and context of use.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the same structural family. Below is a summary table showcasing related compounds and their respective activities:

Compound NameStructural FeaturesBiological Activity
7-ethyl-6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0]tetradecaTriazine core with ethyl substitutionAnticancer activity
6-imino-N-(propyl)-2-oxo-N-(oxolan-2-yloxy)methyl]-1,7,9-triazatricyclo[8.4.0]tetradecaSimilar imino functionalityPotential anti-inflammatory properties
6-imino-N-(phenyl)methyl)-2-Oxo-N-(oxolan)Contains amide and aromatic systemsInvestigated for metabolic stability

Synthesis Pathways

The synthesis of 6-imino-13-methyl-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca typically involves multi-step organic reactions:

  • Electrochemical Decarboxylation : This step generates iminyl radicals which undergo cyclization.
  • Optimization of Reaction Conditions : Controlled temperatures and solvent choices (e.g., dichloromethane) are crucial for high yield.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

6-imino-13-methyl-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C19H21N5O2/c1-4-8-21-18(25)13-10-14-17(23(9-5-2)16(13)20)22-15-7-6-12(3)11-24(15)19(14)26/h4,6-7,10-11,20H,1,5,8-9H2,2-3H3,(H,21,25)

InChI Key

TYYACIHFFAOIFP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NCC=C)C(=O)N3C=C(C=CC3=N2)C

Origin of Product

United States

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